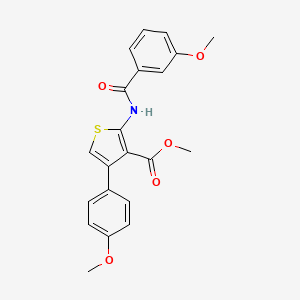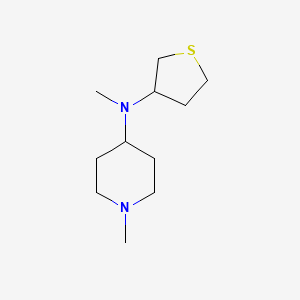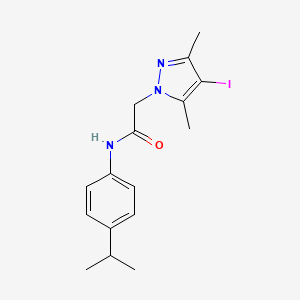![molecular formula C14H10Cl2N2OS B6128384 2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol](/img/structure/B6128384.png)
2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a phenol group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to form corresponding reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In medicinal applications, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of various herbicides and antimicrobial agents.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
2,4-Dichlorobenzoyl chloride: An intermediate in the synthesis of other chlorinated aromatic compounds.
Uniqueness
2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-8-5-6-9(11(16)7-8)13-17-18-14(20-13)10-3-1-2-4-12(10)19/h1-7,13,17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOXBVSWEIYAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6128304.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6128308.png)
![N-[2-(1-benzylpiperidin-4-yl)pyrazol-3-yl]-2-phenylacetamide](/img/structure/B6128313.png)

![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B6128334.png)

![2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6128347.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6128369.png)

![3-[1-[[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrrolidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B6128390.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6128403.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6128418.png)
